molecular formula C11H8ClN3O2 B1486422 4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine CAS No. 1118788-24-1

4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine

Cat. No. B1486422
M. Wt: 249.65 g/mol
InChI Key: NXSVTABWELHVGK-UHFFFAOYSA-N
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Description

“4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine” is a chemical compound with the molecular formula C11H8ClN3O2 and a molecular weight of 249.65 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine” consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine” is a biochemical for proteomics research . It has a molecular weight of 249.65 and a molecular formula of C11H8ClN3O2 .

Scientific Research Applications

Synthesis and Characterization

CMP serves as an important intermediate in the synthesis of small molecule anticancer drugs. Rapid synthetic methods have been developed for target compounds involving CMP, optimizing yields and confirming structures via spectroscopic methods such as 1H NMR and MS spectrum. For instance, Zhou et al. (2019) established a rapid synthetic method with a total yield of 42.4% through cyclization, chlorination, and nucleophilic substitution processes (Zhou et al., 2019). Similarly, Kou and Yang (2022) developed a method with a yield up to 44.6%, synthesizing CMP from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reaction (Kou & Yang, 2022).

Antimicrobial Activity

Research into the antimicrobial properties of pyrimidine derivatives, including CMP, has led to the identification of compounds with potential antibacterial and antifungal activities. Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids, evaluating their in vitro antibacterial and antifungal activities, which showed varied inhibition towards microbial growth (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Anticancer Evaluation

The synthesis and evaluation of CMP derivatives for anticancer activity represent a significant area of research. New families of pyrimidine derivatives have been synthesized, characterized, and assessed for their potential against cancer cell lines, demonstrating the importance of CMP as a precursor in developing anticancer agents. Verma and Verma (2022) synthesized a novel family of pyrimidine derivatives, evaluating their antimicrobial and anticancer potential against various strains and cancer cell lines, highlighting the potent antimicrobial and anticancer agents among the synthesized compounds (Verma & Verma, 2022).

Nonlinear Optical Properties

CMP derivatives have also been explored for their potential in nonlinear optics (NLO) applications. Hussain et al. (2020) conducted a comparative analysis between DFT/TDDFT and experimental studies on thiopyrimidine derivatives, including CMP, revealing their promising applications in medicine and NLO fields due to their significant NLO properties (Hussain et al., 2020).

Future Directions

The future directions of “4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine” and its derivatives could involve further exploration of their neuroprotective and anti-inflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

4-chloro-6-methyl-2-(3-nitrophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c1-7-5-10(12)14-11(13-7)8-3-2-4-9(6-8)15(16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSVTABWELHVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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